2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034398-51-9
VCID: VC6199429
InChI: InChI=1S/C14H17NO4S/c1-2-18-9-13(16)15-10-14(17,11-5-3-7-19-11)12-6-4-8-20-12/h3-8,17H,2,9-10H2,1H3,(H,15,16)
SMILES: CCOCC(=O)NCC(C1=CC=CO1)(C2=CC=CS2)O
Molecular Formula: C14H17NO4S
Molecular Weight: 295.35

2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide

CAS No.: 2034398-51-9

Cat. No.: VC6199429

Molecular Formula: C14H17NO4S

Molecular Weight: 295.35

* For research use only. Not for human or veterinary use.

2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide - 2034398-51-9

Specification

CAS No. 2034398-51-9
Molecular Formula C14H17NO4S
Molecular Weight 295.35
IUPAC Name 2-ethoxy-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide
Standard InChI InChI=1S/C14H17NO4S/c1-2-18-9-13(16)15-10-14(17,11-5-3-7-19-11)12-6-4-8-20-12/h3-8,17H,2,9-10H2,1H3,(H,15,16)
Standard InChI Key NYYQDPWPCOVZPD-UHFFFAOYSA-N
SMILES CCOCC(=O)NCC(C1=CC=CO1)(C2=CC=CS2)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereoelectronic Properties

The compound’s structure (Fig. 1) comprises:

  • A central 2-hydroxy-2-(thiophen-2-yl)ethyl backbone.

  • Furan-2-yl and thiophen-2-yl substituents at the hydroxyl-bearing carbon.

  • An N-ethoxyacetamide side chain.

Table 1: Key Chemical Data

PropertyValue
CAS Registry Number2034398-51-9
Molecular FormulaC₁₄H₁₇NO₄S
Molecular Weight295.36 g/mol
SMILES NotationCCOCC(=O)NCC(O)(c1ccco1)c1cccs1

The hydroxyethyl group introduces a stereogenic center, suggesting potential chirality, though specific enantiomeric data remain unreported. The furan (oxygen-containing) and thiophene (sulfur-containing) rings confer π-conjugation, which may influence redox behavior and intermolecular interactions .

Physicochemical Properties

Available data for this compound are sparse, but inferences from analogous acetamides suggest:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ethoxy and amide groups.

  • Stability: Susceptibility to hydrolysis under acidic/basic conditions at the acetamide or ethoxy linkages .

Synthetic Methodologies and Pathways

Retrosynthetic Analysis

The compound’s synthesis likely involves sequential functionalization:

  • Core Assembly: Condensation of 2-(furan-2-yl)-2-(thiophen-2-yl)ethanol with chloroacetamide derivatives.

  • Ethoxy Introduction: Alkylation of the acetamide nitrogen with ethyl bromide or similar agents.

Route 1: Nucleophilic Substitution

A plausible pathway (Fig. 2) involves reacting 2-(furan-2-yl)-2-(thiophen-2-yl)ethanol with 2-chloro-N-ethoxyacetamide under basic conditions (e.g., NaH/DMF) . This mirrors methods used for thiophene-2-carboxamides, where chloroacetamides undergo nucleophilic attack by thiols or alcohols .

Route 2: Cyclization Strategies

Alternative approaches may employ thiocarbamoyl intermediates, as demonstrated in thiophene syntheses . For example, cyclization of N-(4-acetylphenyl)-2-chloroacetamide with thiocarbamoyl derivatives could yield fused heterocycles, though adaptation for this compound remains speculative.

Spectroscopic Characterization and Analytical Data

Infrared (IR) Spectroscopy

Key predicted absorptions:

  • Amide I Band: ~1650–1680 cm⁻¹ (C=O stretch) .

  • Ethoxy Group: ~1100–1200 cm⁻¹ (C-O-C asymmetric stretch) .

  • Hydroxyl Group: Broad peak ~3200–3550 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • δ 1.2–1.4 ppm (triplet, CH₃ of ethoxy).

    • δ 3.4–3.6 ppm (quartet, OCH₂ of ethoxy).

    • δ 4.1–4.3 ppm (multiplet, CH₂ adjacent to amide).

    • Aromatic protons: δ 6.3–7.5 ppm (furan and thiophene rings) .

  • ¹³C NMR:

    • ~170 ppm (amide carbonyl).

    • ~60–70 ppm (ethoxy carbons) .

Mass Spectrometry

Expected molecular ion peak at m/z 295.36 (M⁺), with fragmentation patterns arising from cleavage at the amide bond or heterocyclic rings .

Future Research Directions and Concluding Remarks

Priority Research Areas

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.

  • Biological Screening: Evaluate antimicrobial, anticancer, and antioxidant activities.

  • Computational Modeling: Perform DFT studies to predict HOMO-LUMO gaps and reactive sites .

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